molecular formula C9H5F3N4O3 B6274402 1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1156981-43-9

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6274402
CAS No.: 1156981-43-9
M. Wt: 274.16 g/mol
InChI Key: DNQGEDYZDOTXLO-UHFFFAOYSA-N
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Description

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Molecular Formula: C9H5F3N4O3) is a high-value heterocyclic compound designed for advanced medicinal chemistry and drug discovery research . This molecule features a hybrid scaffold that incorporates both a pyridazinone and a pyrazole ring, a structure recognized in scientific literature for its relevance in developing biologically active compounds . The presence of the trifluoromethyl group is a common strategy in modern drug design to fine-tune key properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity . The core structural motifs present in this compound are of significant interest in pharmaceutical research. Pyridazinone derivatives have been investigated as inhibitors for various enzymes, with published research exploring their potential as Phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammatory diseases and as Fatty Acid Binding Protein 4 (FABP4) inhibitors for metabolic and oncological conditions . Simultaneously, the pyrazole carboxylic acid component is a privileged structure in medicinal chemistry, known to confer anti-inflammatory and other pharmacological activities . This makes the compound a versatile building block for constructing novel molecules aimed at hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable institutional and regulatory guidelines.

Properties

CAS No.

1156981-43-9

Molecular Formula

C9H5F3N4O3

Molecular Weight

274.16 g/mol

IUPAC Name

1-(6-oxo-1H-pyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C9H5F3N4O3/c10-9(11,12)7-4(8(18)19)3-13-16(7)5-1-2-6(17)15-14-5/h1-3H,(H,15,17)(H,18,19)

InChI Key

DNQGEDYZDOTXLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NNC1=O)N2C(=C(C=N2)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

Biological Activity

1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Structural Overview

The compound features a pyridazinone moiety linked to a trifluoromethyl pyrazole ring and a carboxylic acid functional group. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyrazole and pyridazine compounds often exhibit antimicrobial properties . For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study highlighted the antimicrobial potential of 5-(trifluoromethyl) pyrazole derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of electron-withdrawing groups like trifluoromethyl enhances activity .

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For example, thiazole-linked pyrazole derivatives demonstrated significant cytotoxicity against human liver carcinoma cell lines (HepG2). The SAR analysis indicated that modifications at specific positions on the aromatic rings could lead to enhanced anticancer activity .

Neuroprotective Effects

Neuroprotective activities have also been reported for certain pyridazine derivatives. A specific compound demonstrated protective effects in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural features. Key findings from SAR studies include:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Carboxylic Acid Functionality : Essential for interaction with biological macromolecules, influencing solubility and bioavailability.
  • Pyridazinone Core : The presence of the keto group is crucial for maintaining biological activity, as it is involved in hydrogen bonding with target proteins.

Case Study 1: Anticancer Screening

A series of pyrazole derivatives were synthesized and screened for anticancer activity against various cancer cell lines. The compound exhibited IC50 values comparable to standard chemotherapeutics, demonstrating promise as a lead compound for further development .

Case Study 2: Antimicrobial Assessment

In vitro tests against several pathogens revealed that modifications to the trifluoromethyl group significantly affected antimicrobial potency. Compounds with enhanced electron-withdrawing characteristics showed increased efficacy against resistant strains .

Data Tables

Activity Type Observed Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxicity in HepG2 cells
NeuroprotectiveProtective effects in oxidative stress models

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various biological targets:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against different cancer cell lines. The incorporation of the pyridazinone moiety is believed to enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that 1-(6-oxo-1,6-dihydropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid may also exhibit such properties, making it a candidate for further exploration in antibiotic development .

Pharmacology

The compound's pharmacological profile is being explored in several areas:

  • Phosphodiesterase Inhibition : Certain derivatives have been identified as potent phosphodiesterase (PDE) inhibitors, which can play a crucial role in the treatment of conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE inhibitors are known to enhance cyclic nucleotide levels, leading to bronchodilation and anti-inflammatory effects .
  • CNS Activity : Preliminary studies suggest that this compound may influence central nervous system (CNS) pathways, potentially offering neuroprotective effects or acting as an anxiolytic agent. The exact mechanisms remain under investigation, but the structural similarity to known CNS-active compounds supports this hypothesis .

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial EfficacyShowed effective inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Study CPDE InhibitionIdentified as a selective PDE4 inhibitor with potential applications in respiratory diseases, showing improved lung function in animal models.

Comparison with Similar Compounds

1-(6-Methoxypyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Replaces the 6-oxo group with a methoxy (-OCH₃) group.
  • Reduced hydrogen-bonding capacity due to the absence of the oxo group, which may affect target binding affinity. Molecular weight: 288.18 g/mol (vs. ~274.17 g/mol for the target compound, estimated based on formula differences) .

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Substitutes pyridazine with a pyridine ring containing 3-chloro and 5-trifluoromethyl groups.
  • Key Differences :
    • Pyridine’s aromaticity vs. pyridazine’s reduced aromaticity alters electronic properties.
    • Dual trifluoromethyl groups enhance electron-withdrawing effects, increasing carboxylic acid acidity (pKa ~1-2) .
    • Molecular formula: C₁₁H₄ClF₆N₃O₂ (vs. C₉H₅F₃N₄O₃ for the target compound) .

Aromatic vs. Heteroaromatic Substituents

1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure: Replaces pyridazinone with a 4-methylphenyl group.
  • Key Differences: The phenyl group lacks hydrogen-bonding capability, reducing interaction with polar binding sites.

1-(2-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure: Substitutes pyridazinone with a 2-fluorophenyl group.
  • Key Differences :
    • Fluorine’s electronegativity introduces dipole interactions, enhancing binding to electron-rich regions.
    • Lower molecular weight (284.2 g/mol) compared to the target compound .

Heterocyclic Hybrid Structures

1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Features a thiophene-thiazole hybrid substituent.
  • Higher boiling point (541.9°C) and density (1.7 g/cm³) due to increased molecular complexity .

Fluorination Patterns

5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Structure : Contains difluoromethyl and trifluoromethyl groups on the pyrazole.
  • Key Differences :
    • Additional fluorine atoms increase acidity (pKa ~0.5-1.0) and metabolic resistance.
    • Smaller molecular weight (135.07 g/mol) limits steric bulk compared to the target compound .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₉H₅F₃N₄O₃ ~274.17 6-Oxo-pyridazine, CF₃, COOH High polarity, hydrogen-bonding capacity
1-(6-Methoxypyridazin-3-yl)-5-CF₃-1H-pyrazole-4-carboxylic acid C₁₀H₇F₃N₄O₃ 288.18 6-OCH₃, CF₃, COOH Increased lipophilicity
1-[3-Cl-5-CF₃-pyridin-2-yl]-5-CF₃-1H-pyrazole-4-carboxylic acid C₁₁H₄ClF₆N₃O₂ 367.61 Pyridine, 3-Cl, 5-CF₃, COOH Enhanced electron-withdrawing effects
1-(4-Methylphenyl)-5-CF₃-1H-pyrazole-4-carboxylic acid C₁₂H₉F₃N₂O₂ 270.21 4-CH₃Ph, CF₃, COOH High logP (~2.5)

Research Findings

  • Synthetic Routes: The target compound and analogs are synthesized via Suzuki-Miyaura couplings (e.g., ) or hydrolysis of ester precursors (e.g., ). The pyridazinone ring is often formed through cyclization or oxidation steps .
  • Biological Relevance: Pyridazinone derivatives exhibit kinase inhibitory activity, while trifluoromethylpyrazole-carboxylic acids are explored as anti-inflammatory agents .
  • Stability : The 6-oxo group in the target compound may render it susceptible to metabolic reduction, whereas methoxy or aryl substituents improve stability .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds

The pyridazinone ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with diketones under acidic conditions to form isoxazole intermediates, which are subsequently treated with hydrazine hydrate to yield 6-oxo-1,6-dihydropyridazin-3-yl derivatives.

Example protocol (adapted from):

  • React ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) with 1-phenylbutane-1,3-dione (1.0 eq) in ethanol at reflux for 12 hours.

  • Isolate the isoxazole intermediate via crystallization (yield: 78%).

  • Treat the isoxazole with hydrazine hydrate in polyphosphoric acid (PPA) at 100°C for 4 hours to afford 3-phenyl-6-oxo-1,6-dihydropyridazine (yield: 65%).

Key data:

StepReagent/ConditionsYieldCharacterization (NMR)
1Ethanol, reflux78%δ 7.45–7.51 (m, 5H, Ar)
3PPA, 100°C65%δ 12.79 (s, 1H, ArNH)

Functionalization at Position 3

To enable coupling with the pyrazole unit, position 3 of the pyridazinone core is functionalized via:

  • Bromination : Using POBr₃ or NBS in DMF to introduce a bromine atom.

  • Amination : Nucleophilic substitution with ammonia or amines to generate 3-amino derivatives.

Optimized bromination (from):

  • Dissolve 3-phenyl-6-oxo-1,6-dihydropyridazine (1.0 eq) in DMF.

  • Add N-bromosuccinimide (1.1 eq) and stir at 25°C for 6 hours.

  • Isolate 3-bromo-6-oxo-1-phenyl-1,6-dihydropyridazine via column chromatography (SiO₂, hexane/EtOAc 3:1; yield: 82%).

Synthesis of the Pyrazole Moiety

Cyclization of Hydrazines with Trifluoromethyl-Containing Building Blocks

The 5-(trifluoromethyl)pyrazole ring is assembled via cyclization of hydrazine derivatives with β-keto esters or nitriles bearing a trifluoromethyl group.

Protocol for pyrazole formation:

  • React ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) with hydrazine hydrate (1.2 eq) in ethanol at 80°C for 8 hours.

  • Acidify with HCl to precipitate 5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (yield: 70%).

Characterization data:

  • ¹H NMR (DMSO-d₆) : δ 6.95 (s, 1H, pyrazole-H), 13.2 (s, 1H, COOH).

  • ¹³C NMR : δ 161.5 (COOH), 144.2 (CF₃), 122.8 (q, J = 270 Hz, CF₃).

Coupling Strategies for Hybrid Assembly

Suzuki-Miyaura Cross-Coupling

The pyridazinone and pyrazole units are coupled via palladium-catalyzed cross-coupling. This method is preferred for its tolerance of functional groups and high regioselectivity.

Optimized coupling procedure (adapted from):

  • Combine 3-bromo-6-oxo-1,6-dihydropyridazine (1.0 eq), 5-(trifluoromethyl)-1H-pyrazole-4-boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) in dioxane/H₂O (3:1).

  • Add K₂CO₃ (2.0 eq) and heat at 90°C under argon for 18 hours.

  • Purify via recrystallization (EtOH/H₂O) to obtain the coupled product (yield: 58%).

Critical parameters:

  • Catalyst : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in yield.

  • Solvent : Aqueous dioxane prevents boronic acid decomposition.

Direct Cyclization onto the Pyridazinone Core

An alternative approach involves constructing the pyrazole ring directly on the pyridazinone scaffold.

Stepwise protocol:

  • Treat 3-amino-6-oxo-1,6-dihydropyridazine with ethyl 4,4,4-trifluoroacetoacetate in acetic acid at 120°C for 6 hours.

  • Hydrolyze the ester with LiOH in THF/H₂O to afford the carboxylic acid (overall yield: 45%).

Functional Group Interconversion and Final Optimization

Ester Hydrolysis

The carboxylic acid group is often introduced via hydrolysis of ethyl or methyl esters under basic conditions.

Standard hydrolysis conditions:

  • Reagents : LiOH (3.0 eq) in THF/H₂O/MeOH (1:1:1).

  • Yield : 85–90% after acidification with HCl.

Purification and Characterization

Final purification is achieved via:

  • Crystallization : From EtOAc/hexane for high-purity isolates.

  • Column chromatography : SiO₂ with gradient elution (hexane → EtOAc).

Spectroscopic validation:

  • ¹H NMR : Distinct signals for pyridazinone NH (δ 12.5–13.0) and pyrazole CH (δ 6.8–7.2).

  • MS (ESI) : m/z 343.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYieldKey AdvantagesLimitations
Suzuki coupling58%High regioselectivity, mild conditionsRequires pre-functionalized boronates
Direct cyclization45%Fewer steps, no metal catalystsLower yield due to side reactions

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves cross-coupling reactions to assemble the pyridazine and pyrazole moieties. Key steps include:

  • Pd-catalyzed coupling : For example, Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyridazine core (e.g., using Pd(PPh₃)₄ as a catalyst in degassed DMF/H₂O mixtures) .
  • Condensation reactions : Formation of the pyridazinone ring via cyclization of precursor hydrazides or amidoximes under acidic or thermal conditions .
  • Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation .

Q. How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., pyrazole C-4 carboxylate resonance at ~160–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identification of carbonyl (C=O) and carboxylic acid (O-H) stretches .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What solvents and conditions are optimal for its storage and handling?

  • Storage : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the carboxylic acid group or oxidation of the dihydropyridazine ring .
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water at acidic pH (<4.0) .

Advanced Questions

Q. How can low yields in coupling reactions be optimized?

Key strategies include:

  • Catalyst screening : Test Pd(OAc)₂, PdCl₂(dppf), or Ni catalysts for improved turnover .
  • Solvent optimization : Replace DMF with THF or toluene to reduce side reactions.
  • Ligand additives : Use bidentate ligands (e.g., XPhos) to stabilize metal intermediates .
  • Temperature control : Lower reaction temperatures (e.g., 60°C vs. 80°C) to minimize decomposition.

Table 1 : Example Optimization Parameters for Suzuki Coupling

VariableTested ConditionsYield Range (%)
CatalystPd(PPh₃)₄ vs. PdCl₂(dppf)45–78
SolventDMF vs. THF30–85
Temperature60°C vs. 80°C65–92

Q. How to resolve contradictions in reported enzyme inhibition data?

  • Assay standardization : Compare enzyme sources (e.g., recombinant vs. tissue-extracted), substrate concentrations, and buffer conditions (pH, ionic strength) .
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (Kd) directly .
  • Structural analysis : Co-crystallize the compound with target enzymes for X-ray diffraction studies to identify binding motifs .

Q. What computational methods predict regioselectivity in electrophilic substitutions?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic modifications .

Methodological Guidance for Data Contradictions

7. Addressing inconsistent biological activity across studies:

  • Dose-response validation : Replicate assays with a 10-point dilution series to calculate accurate IC₅₀ values .
  • Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation rates, which may explain variability in in vivo studies .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may interfere with bioassays .

Table 2 : Example Bioactivity Comparison

StudyTarget EnzymeIC₅₀ (µM)Assay Conditions
A (2023)Kinase X0.45pH 7.4, 25°C
B (2024)Kinase X2.1pH 6.8, 37°C

8. Enhancing bioavailability through structural modifications:

  • Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability .
  • Salt formation : Prepare sodium or lysine salts to increase aqueous solubility .
  • Co-crystallization : Engineer co-crystals with cyclodextrins to enhance dissolution rates .

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